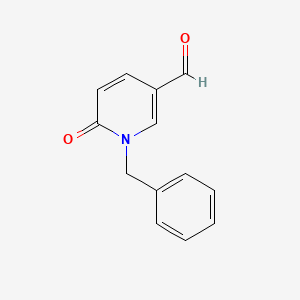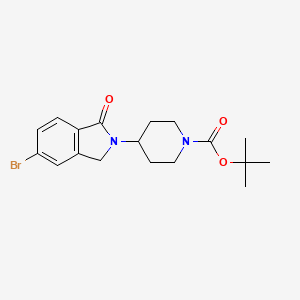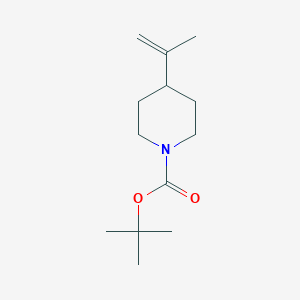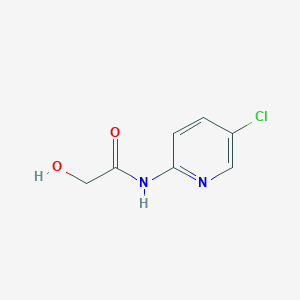
7-methoxy-3H-benzimidazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-3H-benzimidazole-5-carboxylic acid is a heterocyclic aromatic compound. It is part of the benzimidazole family, which is known for its diverse pharmacological properties. Benzimidazoles are characterized by a fusion of benzene and imidazole rings, and they have been extensively studied for their biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further functionalization . One common method involves the reaction of 2-methylaniline with dicyanophosphite to form 2-methyl-3H-benzimidazole, which is then oxidized and carboxylated to yield the final product .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve catalytic redox cycling and the use of various aromatic aldehydes . These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
7-methoxy-3H-benzimidazole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the methoxy position .
Applications De Recherche Scientifique
7-methoxy-3H-benzimidazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Used as a corrosion inhibitor for metals and alloys.
Mécanisme D'action
The mechanism of action of 7-methoxy-3H-benzimidazole-5-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access . This compound also affects cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methyl-3H-benzimidazole-5-carboxylic acid
- 5,6-dimethylbenzimidazole
- 2-substituted benzimidazole derivatives
Uniqueness
7-methoxy-3H-benzimidazole-5-carboxylic acid is unique due to its methoxy group, which can undergo various chemical modifications. This allows for the synthesis of a wide range of derivatives with potentially enhanced biological activities .
Propriétés
Formule moléculaire |
C9H8N2O3 |
|---|---|
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
7-methoxy-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-14-7-3-5(9(12)13)2-6-8(7)11-4-10-6/h2-4H,1H3,(H,10,11)(H,12,13) |
Clé InChI |
BGGQDGHYPUUYDM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC2=C1N=CN2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



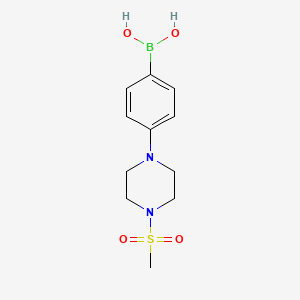
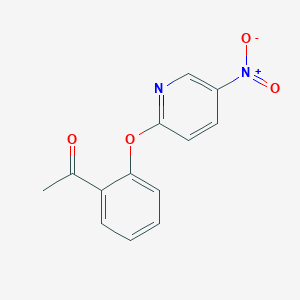
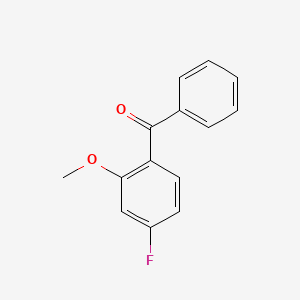

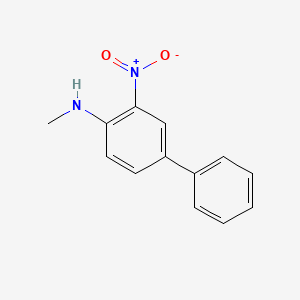
![[2-(Methylamino)-1,3-thiazol-4-yl]boronic acid](/img/structure/B13983155.png)
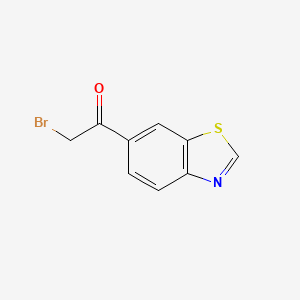
![5-[4-(3,3-Dimethyl-1-piperazinyl)phenyl]-2-(5-methyl-1H-indol-4-yl)-4-oxazolecarboxamide](/img/structure/B13983164.png)

